molecular formula C7H10NP B14272516 4-(2-Phosphanylethyl)pyridine CAS No. 157098-73-2

4-(2-Phosphanylethyl)pyridine

Cat. No.: B14272516
CAS No.: 157098-73-2
M. Wt: 139.13 g/mol
InChI Key: IACLNJLEQOZTTE-UHFFFAOYSA-N
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Description

4-(2-Phosphanylethyl)pyridine is an organic compound characterized by a heterocyclic aromatic ring structure. The compound consists of a pyridine ring substituted with a phosphanylethyl group at the fourth position. Pyridine itself is a six-membered aromatic heterocycle with one nitrogen atom, which introduces basicity to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives, including 4-(2-Phosphanylethyl)pyridine, can be achieved through various methods. One common approach involves the condensation of aldehydes or ketones with ammonia . Another method includes the use of Grignard reagents to introduce substituents onto the pyridine ring . Additionally, the Bohlmann-Rahtz synthesis is a notable method for constructing pyridine rings .

Industrial Production Methods

Industrial production of pyridine derivatives often involves large-scale condensation reactions using ammonia and carbonyl compounds. The reaction conditions are optimized to ensure high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Phosphanylethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted pyridine derivatives .

Scientific Research Applications

4-(2-Phosphanylethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Phosphanylethyl)pyridine involves its interaction with molecular targets through its phosphine and pyridine moieties. The phosphine group can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives such as:

Uniqueness

4-(2-Phosphanylethyl)pyridine is unique due to the presence of the phosphanylethyl group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This uniqueness makes it valuable in various applications, particularly in coordination chemistry and catalysis .

Properties

CAS No.

157098-73-2

Molecular Formula

C7H10NP

Molecular Weight

139.13 g/mol

IUPAC Name

2-pyridin-4-ylethylphosphane

InChI

InChI=1S/C7H10NP/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5H,3,6,9H2

InChI Key

IACLNJLEQOZTTE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCP

Origin of Product

United States

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